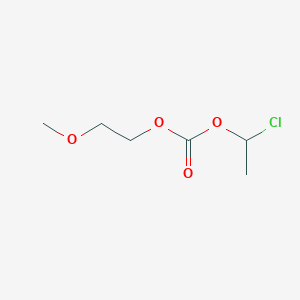
1-Chloroethyl 2-methoxyethyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloroethyl 2-methoxyethyl carbonate is an organic compound that belongs to the class of esters Esters are widely known for their pleasant aromas and are commonly found in nature
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid 1-chloro-ethyl ester 2-methoxy-ethyl ester typically involves the esterification of carbonic acid with 1-chloro-ethanol and 2-methoxy-ethanol. The reaction is usually catalyzed by a strong acid, such as sulfuric acid, and requires heating to drive the reaction to completion . The general reaction can be represented as follows:
Carbonic Acid+1-Chloro-Ethanol+2-Methoxy-Ethanol→Carbonic Acid 1-Chloro-Ethyl Ester 2-Methoxy-Ethyl Ester+Water
Industrial Production Methods
In an industrial setting, the production of this ester may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloroethyl 2-methoxyethyl carbonate can undergo various chemical reactions, including:
Reduction: Reduction of the ester using lithium aluminum hydride (LiAlH4) can produce the corresponding alcohols.
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by another nucleophile.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products
Hydrolysis: Carbonic acid, 1-chloro-ethanol, and 2-methoxy-ethanol.
Reduction: 1-chloro-ethanol and 2-methoxy-ethanol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Chloroethyl 2-methoxyethyl carbonate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of carbonic acid 1-chloro-ethyl ester 2-methoxy-ethyl ester involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl Acetate: A simple ester with a pleasant aroma, commonly used as a solvent.
Methyl Butyrate: Another ester with a fruity odor, used in flavorings and fragrances.
Ethyl Methyl Carbonate: Similar in structure but with different substituents, used as a solvent and in the production of specialty chemicals.
Uniqueness
1-Chloroethyl 2-methoxyethyl carbonate is unique due to the presence of both a chloro and a methoxy group, which can influence its reactivity and applications. The combination of these functional groups makes it a versatile compound for various chemical transformations and research applications .
Eigenschaften
Molekularformel |
C6H11ClO4 |
|---|---|
Molekulargewicht |
182.60 g/mol |
IUPAC-Name |
1-chloroethyl 2-methoxyethyl carbonate |
InChI |
InChI=1S/C6H11ClO4/c1-5(7)11-6(8)10-4-3-9-2/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
SZVYNQQCPDPFQM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(OC(=O)OCCOC)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














